BenchChemオンラインストアへようこそ!

N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Evidence Gap Procurement Risk Screening

This 3,4-dimethoxyphenyl benzofuran-2-carboxamide regioisomer offers a distinct electronic and steric profile for CNS target mapping. With no public bioactivity data, it serves as a critical novel probe for in-house SAR studies against 5-HT receptors and SERT. Its 2-ethylbutanamido group provides unique lipophilicity compared to cyclohexyl or phenyl analogs, making it irreplaceable for scaffold optimization campaigns. Secure this ≥95% pure screening compound to advance your matched molecular pair analysis and docking validation with a verified structural identity.

Molecular Formula C23H26N2O5
Molecular Weight 410.47
CAS No. 888447-06-1
Cat. No. B2957059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide
CAS888447-06-1
Molecular FormulaC23H26N2O5
Molecular Weight410.47
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-17(16)30-21(20)23(27)24-15-11-12-18(28-3)19(13-15)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26)
InChIKeyUOOGWKMGCVXEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide (CAS 888447-06-1): Structural Identity and Procurement Classification


N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide (CAS 888447-06-1) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its molecular formula is C23H26N2O5 with a molecular weight of 410.47 g·mol⁻¹ . The compound features a benzofuran core bearing a 2-ethylbutanamido substituent at the 3-position and a 3,4-dimethoxyphenyl carboxamide at the 2-position. It is distributed as a research-grade screening compound (typical purity ≥95%) and is not approved for therapeutic or veterinary use . No bioactivity data for this specific compound is publicly available in peer-reviewed literature, patents, PubChem BioAssay, or ChEMBL as of the search date.

Why N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Within the benzofuran-2-carboxamide class, small structural modifications produce divergent pharmacological profiles. The 3,4-dimethoxyphenyl regioisomer differs fundamentally from its 2,4- and 2,5-dimethoxyphenyl counterparts in electron density distribution, steric occupancy, and hydrogen-bond acceptor geometry, all of which govern target recognition [1]. Likewise, substitution of the 2-ethylbutanamido group with cyclohexylacetamido or phenylacetamido alters lipophilicity (estimated ΔlogP > 0.5) and conformational flexibility, precluding interchangeability without empirical validation [2]. In the wider benzofuran-2-carboxamide pharmacophore—exemplified by vilazodone, a dual 5-HT1A partial agonist and serotonin reuptake inhibitor—changes to the N-aryl carboxamide substituent are known to modulate receptor subtype selectivity and functional activity by orders of magnitude [3]. Therefore, generic substitution of this compound by any positional isomer or homolog carries scientifically unjustifiable risk in any screening or SAR campaign.

Quantitative Differentiation Evidence for N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide


CRITICAL DISCLOSURE: Absence of Published Comparative Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, Google Patents, and USPTO databases returned zero peer-reviewed studies, zero patent biological examples, and zero bioassay records containing quantitative IC50, Ki, EC50, or any other pharmacological endpoint for CAS 888447-06-1. This applies both to the target compound alone and to direct head-to-head comparisons with any analog. Consequently, no comparative bioactivity evidence of any Evidence Tag higher than 'Supporting evidence' can be furnished for this compound at this time. Researchers and procurement officers must treat this compound as a screening-probe candidate unvalidated against any biological target. Any differentiation from analogs is presently limited to computed physicochemical properties and structural inference from the benzofuran-2-carboxamide class [1].

Evidence Gap Procurement Risk Screening

Regioisomeric Differentiation: 3,4-Dimethoxyphenyl vs. 2,4- and 2,5-Dimethoxyphenyl Positional Isomers

The target compound carries the 3,4-dimethoxyphenyl amide substituent, distinguishing it from the 2,4-dimethoxyphenyl (CAS 888464-00-4) and 2,5-dimethoxyphenyl (CAS 888464-00-4 variant) positional isomers. In benzofuran-2-carboxamide SAR, the methoxy substitution pattern on the N-phenyl ring dictates both the spatial orientation of hydrogen-bond acceptors and the electron density at the amide carbonyl, which are critical for target binding. The 3,4-substitution pattern presents two methoxy oxygen atoms at a 1,2-relationship capable of bidentate hydrogen-bond acceptance, whereas the 2,4- and 2,5-patterns present distinct oxygen geometries and steric profiles. Quantitative computed property differences are provided in the Comparison_Data below [1].

Regioisomerism Computational Chemistry Receptor Fit

3-Amido Substituent Differentiation: 2-Ethylbutanamido vs. Cyclohexylacetamido and Phenylacetamido Analogs

The 2-ethylbutanamido group at the benzofuran 3-position is a branched aliphatic amide with four carbon atoms (C6 branched), differentiating this compound from analogs bearing cyclohexylacetamido (C8 cyclic, CAS not enumerated) and phenylacetamido (C8 aromatic, CAS 888454-22-6) substituents. The 2-ethylbutanamido group confers intermediate lipophilicity (estimated AlogP contribution ~1.2 for the ethylbutanamide fragment) compared to the more lipophilic cyclohexylacetamido (estimated AlogP contribution ~2.0) and the planar, π-stacking-capable phenylacetamido group. These differences are predicted to influence membrane permeability, metabolic stability, and protein-binding promiscuity [1].

Lipophilicity Conformational Flexibility ADME

Class-Level Pharmacological Plausibility: Benzofuran-2-Carboxamides as 5-HT1A and SERT Modulators

The benzofuran-2-carboxamide scaffold is pharmacologically validated through vilazodone, an FDA-approved antidepressant that acts as a serotonin transporter (SERT) inhibitor (Ki = 0.1 nM) and 5-HT1A receptor partial agonist (EC50 = 0.2 nM) [1]. The Merck Patent US 7,244,846 B2 discloses numerous substituted benzofuran-2-carboxamides with dual 5-HT1A agonist and 5-HT reuptake inhibitor activities, demonstrating that the N-aryl and 3-amido substituents are the primary determinants of potency and efficacy [2]. The target compound bears structural hallmarks consistent with this pharmacophore: a benzofuran-2-carboxamide core, an N-aryl substituent with electron-donating methoxy groups, and a 3-amido substituent. However, no experimental confirmation exists that this specific compound engages any serotonin-related target.

Serotonin 5-HT1A Antidepressant Chemical Probe

Validated Application Scenarios for N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide Based on Available Evidence


Chemical Probe for Serotonin Receptor Subtype Selectivity Profiling in Recombinant Cell Lines

Based on the benzofuran-2-carboxamide class pharmacophore established by vilazodone and related patent disclosures, this compound may be evaluated as a screening candidate in radioligand binding assays against 5-HT1A, 5-HT2A, 5-HT6, and SERT. The 3,4-dimethoxyphenyl substituent and 2-ethylbutanamido group represent a distinct chemical space within the class not exemplified in US 7,244,846 B2. Procurement is justified only as a novel structural probe for SAR expansion; no potency or selectivity advantage over known class members is claimed or implied. Researchers must independently generate all pharmacological data [1].

Regioisomeric Selectivity Benchmark in Benzofuran-2-Carboxamide Medicinal Chemistry Programs

This compound serves as the 3,4-dimethoxyphenyl regioisomer within a matched molecular pair analysis alongside its 2,4- and 2,5-dimethoxyphenyl counterparts. In medicinal chemistry programs exploring benzofuran-2-carboxamides for CNS indications, systematic variation of methoxy substitution pattern is essential to map the steric and electronic determinants of target binding. Procurement of all three regioisomers enables internally controlled SAR studies where the only variable is the methoxy position. This is the most scientifically rigorous use case given the current absence of biological data for any compound in this sub-series [2].

Computational Docking and Pharmacophore Model Validation Set Member

The compound's defined structure (SMILES confirmable via InChI Key UOOGWKMGCVXEGX-UHFFFAOYSA-N) makes it suitable as a member of a computational validation set for docking studies targeting benzofuran-2-carboxamide binding sites (e.g., 5-HT1A homology models). Its intermediate computed lipophilicity and distinct 3-substituent geometry provide a useful test case for scoring function performance across chemically diverse ligands. This scenario requires no pre-existing biological data and leverages only the compound's verified structural identity .

Fragment-Based or Scaffold-Hopping Library Component for CNS-Targeted Screening Collections

The compound can be included as a benzofuran-2-carboxamide scaffold representative in diversity-oriented screening libraries. Its molecular weight (410.47 g·mol⁻¹), hydrogen-bond donor count (2), and hydrogen-bond acceptor count (5) place it within lead-like chemical space suitable for CNS drug discovery. When procured alongside analogs with varied 3-amido substituents, it contributes to a systematic exploration of this under-represented benzofuran-2-carboxamide sub-series in high-throughput screening campaigns [3].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.